molecular formula C12H11NO4 B15217562 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate

Cat. No.: B15217562
M. Wt: 233.22 g/mol
InChI Key: LGQNMXHBZWIXSB-UHFFFAOYSA-N
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Description

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl Acetate is a chemical compound of interest in organic chemistry and pharmaceutical research. As an isoindole derivative, it serves as a potential synthetic intermediate or building block for the development of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly in the design of compounds with potential biological activity. Related isoindole-1,3-dione structures are investigated in various pharmacological contexts, suggesting this compound may hold value as a precursor in medicinal chemistry programs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. The specific mechanism of action, physicochemical properties, and detailed research applications for this exact compound require further investigation by qualified researchers.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-(3-oxoisoindol-1-yl)oxyethyl acetate

InChI

InChI=1S/C12H11NO4/c1-8(14)16-6-7-17-12-10-5-3-2-4-9(10)11(15)13-12/h2-5H,6-7H2,1H3

InChI Key

LGQNMXHBZWIXSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=NC(=O)C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene, with glacial acetic acid acting as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvent and catalyst may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized to enhance their chemical and biological properties.

Scientific Research Applications

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Methyl (1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate (CAS: N/A, MW: 205.22 g/mol): This analog replaces the ethoxy acetate group with a methyl ester.
  • Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (CAS: 137515-05-0, MW: 258.27 g/mol): Incorporates a cyano group and a methyl-substituted indole ring. The cyano group enhances electrophilicity, enabling nucleophilic addition reactions—a feature absent in the target compound .
  • Methyl 2-(1-methylindol-3-yl)-2-oxoacetate (CAS: 151490-40-3, MW: 217.22 g/mol):
    Features a ketone at the α-position of the ester, increasing hydrogen-bonding capacity. This contrasts with the target compound’s ether linkage, which may reduce polarity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Predicted LogP*
2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate ~237.24 Ester, ether, isoindolone ~1.8
Methyl (1-oxo-isoindol-2-yl)acetate 205.22 Methyl ester, isoindolone ~1.2
Ethyl 2-cyano-2-(1-methyl-2-oxoindol-3-yl)acetate 258.27 Cyano, ethyl ester, indole ~2.1

*LogP estimated using fragment-based methods.

Q & A

Q. What are the optimal synthetic routes for 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling isoindolinone derivatives with ethylene glycol intermediates. A common approach includes:

  • Step 1: Reacting 1-oxo-1H-isoindol-3-ol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous DMF .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Purity (>95%) is confirmed by HPLC using a C18 column and UV detection at 254 nm .
    Critical Factors:
  • Moisture-sensitive conditions to avoid hydrolysis of the ester group.
  • Temperature control (60–80°C) to prevent side reactions like ring-opening of the isoindolinone .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Look for signals at δ 4.3–4.5 ppm (OCH₂CH₃) and δ 6.8–7.5 ppm (aromatic protons of isoindolinone) .
    • ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and isoindolinone carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy: Peaks at 1730–1750 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (isoindolinone C=O) .
  • Mass Spectrometry (HRMS): Exact mass calculated for C₁₂H₁₁NO₄: [M+H]⁺ = 234.0765 .

Q. What analytical techniques are recommended for assessing stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically >200°C for similar isoindolinone derivatives) .
  • pH Stability Testing: Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC; instability is observed in strongly acidic/basic conditions due to ester hydrolysis .
  • Light Sensitivity: Expose to UV light (254 nm) and track changes in UV-Vis spectra. Aromatic systems like isoindolinone are prone to photodegradation .

Q. How can researchers screen for biological activity in early-stage studies?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer Activity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare IC₅₀ values with controls like cisplatin .
    • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates. For example, measure inhibition of COX-2 via ELISA .
  • Data Interpretation: Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate efficacy parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Analysis: Compare experimental conditions (e.g., cell line variability, serum content in media). For example, activity in MCF-7 cells may differ from MDA-MB-231 due to estrogen receptor status .
  • Metabolite Profiling: Use LC-MS to identify active metabolites. Oxidative metabolites (e.g., carboxylic acid derivatives) may contribute to observed effects .
  • Target Validation: Perform siRNA knockdowns of hypothesized targets (e.g., Bcl-2 in apoptosis assays) to confirm mechanism .

Q. How can the reaction mechanism of isoindolinone ring functionalization be studied?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Replace H₂O with D₂O to probe proton transfer steps in ring-opening reactions .
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to map energy profiles for intermediates. For example, calculate activation energy for nucleophilic attack at the carbonyl group .
  • Trapping Experiments: Add radical scavengers (e.g., TEMPO) to detect transient intermediates in oxidative reactions .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics:
    • Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 hours. Analyze bioavailability using non-compartmental modeling (WinNonlin) .
  • Toxicity:
    • Acute toxicity: LD₅₀ determination in mice (OECD 423).
    • Genotoxicity: Ames test (TA98/TA100 strains) to assess mutagenic potential .

Q. How can computational tools predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to proteins (e.g., PARP-1). Validate poses with MD simulations (AMBER) .
  • QSAR Modeling: Build a dataset of isoindolinone derivatives. Train models (e.g., Random Forest) on descriptors like logP, polar surface area, and H-bond acceptors .

Q. What synthetic modifications enhance selectivity for specific molecular targets?

Methodological Answer:

  • Substituent Effects:

    • Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position of isoindolinone to improve binding to hydrophobic enzyme pockets .
    • Replace ethyl acetate with a PEGylated ester to increase solubility and reduce off-target effects .
  • SAR Table:

    ModificationTarget Affinity (IC₅₀)Selectivity Index
    5-NO₂ substitution2.1 μM (PARP-1)15× vs. PARP-2
    PEGylated ester5.8 μM (COX-2)8× vs. COX-1

Q. How can researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Force Field Refinement: Adjust partial charges in docking simulations using RESP charges derived from quantum calculations .
  • Solvent Effects: Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Experimental Validation: Use SPR (Surface Plasmon Resonance) to measure binding kinetics and reconcile with computational ΔG values .

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